molecular formula C7H12F3N B13527319 2-(3,3,3-Trifluoropropyl)pyrrolidine

2-(3,3,3-Trifluoropropyl)pyrrolidine

Cat. No.: B13527319
M. Wt: 167.17 g/mol
InChI Key: VVVMYQLVCDQSBZ-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon of the trifluoropropyl halide, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,3-Trifluoropropyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the trifluoropropyl group.

    3,3,3-Trifluoropropylamine: A simpler analog with only the trifluoropropyl group attached to an amine.

    N-Methylpyrrolidine: A methyl-substituted analog of pyrrolidine.

Uniqueness: 2-(3,3,3-Trifluoropropyl)pyrrolidine is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)pyrrolidine

InChI

InChI=1S/C7H12F3N/c8-7(9,10)4-3-6-2-1-5-11-6/h6,11H,1-5H2

InChI Key

VVVMYQLVCDQSBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CCC(F)(F)F

Origin of Product

United States

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